molecular formula C8H6OS B173960 Benzo[b]thiophen-5-ol CAS No. 19301-35-0

Benzo[b]thiophen-5-ol

Cat. No. B173960
CAS RN: 19301-35-0
M. Wt: 150.2 g/mol
InChI Key: CCSUVDYTBGWFIB-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-5-ol is an aromatic heterocyclic compound with the linear formula C8H6OS . It is a derivative of benzothiophene, which is a class of heterocycles present in a large number of natural and non-natural compounds .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has attracted intensive research due to their wide range of applicability . A one-step synthesis of benzo[b]thiophenes has been developed using an aryne reaction with alkynyl sulfides . This method involves the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophen-5-ol is represented by the InChI code 1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H . The molecular weight is 150.2 .


Chemical Reactions Analysis

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . This reaction allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Physical And Chemical Properties Analysis

Benzo[b]thiophen-5-ol is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Antidepressant Properties

Benzo[b]thiophene derivatives have been synthesized to create new antidepressant drugs. These compounds, especially those derived from 2-acetyl-3-methylbenzo[b]thiophene, have shown promising in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition, indicating potential use in treating depression (Orus et al., 2002). Another study also highlights the antidepressant potential of benzo[b]thiophene derivatives with rapid onset of action, confirmed through in vivo tests (Berrade et al., 2011).

Monoamine Oxidase Inhibition

Research has revealed that benzo[b]thiophen-3-ols act as effective inhibitors of human monoamine oxidase, suggesting potential in treating neurodegenerative diseases. These compounds have shown selectivity for the MAO-B isoform and possess antioxidant and chelating properties, making them promising candidates for drug development (Guglielmi et al., 2019).

Cognitive Enhancement

Studies have identified certain benzo[b]thiophene derivatives as cognitive enhancers. For instance, T-588, a benzo[b]thiophene derivative, has shown protective effects against sodium nitroprusside-induced toxicity in cultured astrocytes and improved learning deficits in rats with brain ischemia (Phuagphong et al., 2004), (Nakada et al., 2001).

Serotonergic Function Modulation

VN2222, another benzo[b]thiophene derivative, has shown high affinity for the serotonin transporter and 5-HT1A receptors, suggesting its potential as an antidepressant. It modulates serotonergic function in the rat brain, indicating possible clinical efficacy as a dual-action antidepressant (Romero et al., 2003).

Antibacterial and Antifungal Activities

Some benzo[b]thiophene derivatives have been found to exhibit potent antibacterial, antifungal, and anti-inflammatory properties. This wide spectrum of pharmacological properties underlines their importance in synthetic medicinal chemistry (Isloor et al., 2010).

Antitubercular Activity

Benzo[b]thiophene derivatives have also been studied for their antitubercular activity. They have shown promising results against Mycobacterium tuberculosis and multi-drug resistant strains, suggesting their potential as lead candidates in treating tuberculosis (Mahajan et al., 2016).

Anticancer Properties

Hydroxyl-containing benzo[b]thiophene analogs have been investigated for their antiproliferative activity against cancer cells. These compounds have shown selectivity towards laryngeal cancer cells and have been observed to induce apoptosis and cell cycle arrest in cancer cells (Haridevamuthu et al., 2023).

Photochemical Applications

Benzo[b]thiophene has been studied in photochemical oxidation processes in aqueous solutions. This research is particularly relevant for understanding the environmental impact of oil spills in oceans (Andersson & Bobinger, 1992).

Safety And Hazards

The safety information for Benzo[b]thiophen-5-ol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Future Directions

Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They have also been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules . Therefore, the future directions of Benzo[b]thiophen-5-ol could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

1-benzothiophen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSUVDYTBGWFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480315
Record name benzo[b]thiophen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-5-ol

CAS RN

19301-35-0
Record name benzo[b]thiophen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PY Feng, K Patel, L Kaplan… - The Journal of Physical …, 1981 - ACS Publications
.gamma.-Radiolysis of aqueous benzo[b]thiophene solutions Page 1 2098 J. Phys.Chem. 1981,85, 2098-2103 -Radiolysis of Aqueous Benzo[6 ]thiophene Solutions1 Paul Y. Feng,*2 …
Number of citations: 4 pubs.acs.org
SH Han, AK Pandey, H Lee, S Kim, D Kang… - Organic Chemistry …, 2018 - pubs.rsc.org
The efficient synthesis of 2-naphthols is important for their further development as bioactive compounds and chiral ligands as well as other synthetic purposes. Herein, we describe the …
Number of citations: 21 pubs.rsc.org
AFL Baena, CD Della Rosa, PME Mancini - reactions - pdfs.semanticscholar.org
In this work the electrophilic behaviour of nitrothiophenes in polar Diels-Alder toward dienes of different nucleophilicity is studied. In thermal conditions the reactions were developed in …
Number of citations: 3 pdfs.semanticscholar.org
A Faouzi, A Arnaud, A Bancet, C Barette, J Preto… - European Journal of …, 2021 - Elsevier
Combretastatin A-4 inspired heterocyclic derivatives were synthesized and evaluated for their biological activities on tubulin polymerization and cell proliferation. Among the 19 …
Number of citations: 7 www.sciencedirect.com
Q Zou, H Duan, M Ning, J Liu, Y Feng, L Zhang… - European Journal of …, 2014 - Elsevier
A series of 4-benzofuranyloxynicotinamide derivatives were identified to be novel, potent, and orally available TGR5 agonists. Among them, compound 9r had the highest potency in …
Number of citations: 28 www.sciencedirect.com
A Faouzi - 2017 - theses.hal.science
En 2015, on estime le nombre de nouveaux cas de cancer à plus de 385000 et le nombre de décès à 149500. Ces chiffres, plus élevés chez l'homme que chez la femme, connaissent …
Number of citations: 4 theses.hal.science
MM Tomanová - theses.cz
Předložená diplomová práce se zabývá studiem arylace 4-brom-3, 5-dinitro-1H-pyrazolu pomocí Suzuki-Miyaura cross-coupling reakce. Práce je rozdělena do několika kapitol. …
Number of citations: 0 theses.cz
C Textor - 2013 - epub.uni-regensburg.de
Hyaluronidases are enzymes that degrade hyaluronan, a major constituent of the extracellular matrix. As the role of hyaluronidases is far from being understood, potent and selective …
Number of citations: 4 epub.uni-regensburg.de

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